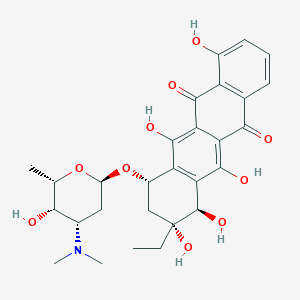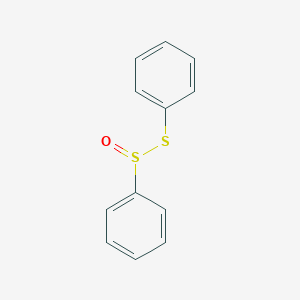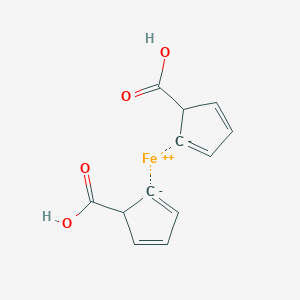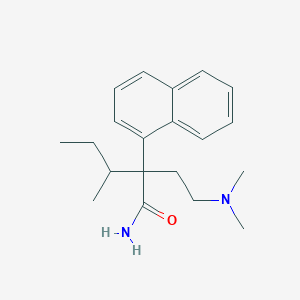
alpha-(sec-Butyl)-alpha-(2-(dimethylamino)ethyl)-1-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(sec-Butyl)-alpha-(2-(dimethylamino)ethyl)-1-naphthylacetamide, commonly known as BND-1206, is a novel compound that has been studied for its potential use in treating various neurological disorders.
Aplicaciones Científicas De Investigación
BND-1206 has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Mecanismo De Acción
BND-1206 acts as a selective antagonist of the serotonin 5-HT6 receptor, which is involved in regulating cognitive function and mood. By blocking this receptor, BND-1206 can improve cognitive function and reduce symptoms of depression.
Efectos Bioquímicos Y Fisiológicos
BND-1206 has been shown to improve cognitive function and memory in animal models. It has also been shown to reduce symptoms of depression and anxiety. Additionally, BND-1206 has neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BND-1206 is a relatively new compound, and its full potential has not yet been explored. However, its selectivity for the serotonin 5-HT6 receptor makes it a promising candidate for further research. One limitation of BND-1206 is its relatively short half-life, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several future directions for research on BND-1206. One area of interest is its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function and memory in animal models. Additionally, further research is needed to fully understand the mechanism of action of BND-1206 and its potential use in treating other neurological disorders. Finally, the development of more potent and longer-lasting versions of BND-1206 may increase its effectiveness in clinical settings.
Métodos De Síntesis
BND-1206 can be synthesized using a multistep process involving the reaction of 1-naphthylacetic acid with sec-butyl lithium, followed by the addition of 2-(dimethylamino)ethyl chloride. The resulting product is then purified using column chromatography to obtain BND-1206 in its pure form.
Propiedades
Número CAS |
1505-91-5 |
|---|---|
Nombre del producto |
alpha-(sec-Butyl)-alpha-(2-(dimethylamino)ethyl)-1-naphthylacetamide |
Fórmula molecular |
C20H28N2O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-1-ylpentanamide |
InChI |
InChI=1S/C20H28N2O/c1-5-15(2)20(19(21)23,13-14-22(3)4)18-12-8-10-16-9-6-7-11-17(16)18/h6-12,15H,5,13-14H2,1-4H3,(H2,21,23) |
Clave InChI |
BZQRMOJOFMIRFL-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
SMILES canónico |
CCC(C)C(CCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
Sinónimos |
α-[2-(Dimethylamino)ethyl]-α-(1-methylpropyl)-1-naphthaleneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



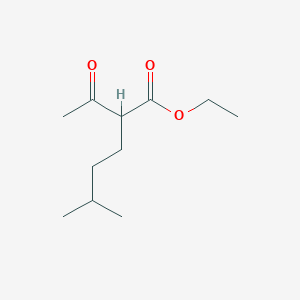
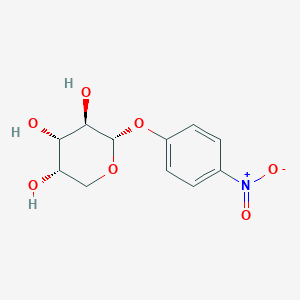

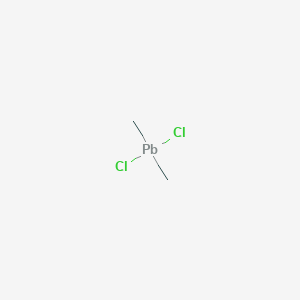
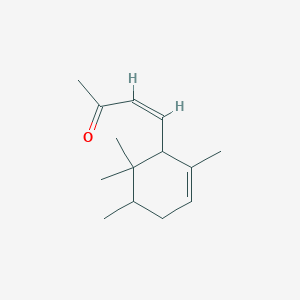
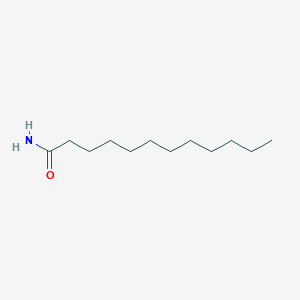
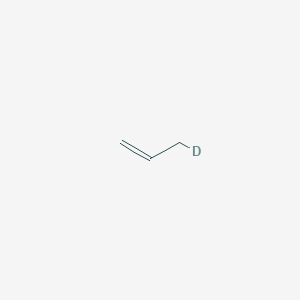
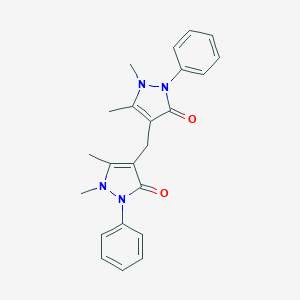

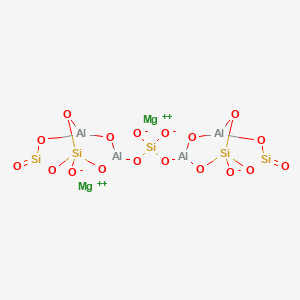
![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)
